Verubecestat TFA

Description

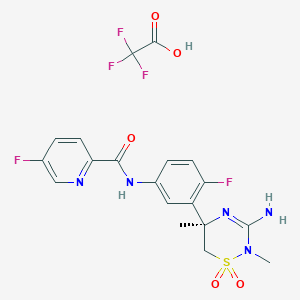

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVOIVLGITLBF-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Verubecestat TFA: A Potent Dual Inhibitor of BACE1 and BACE2 for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2. Developed by Merck, Verubecestat was a leading candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease (AD). The trifluoroacetate (TFA) salt is a common form used in preclinical research. This technical guide provides a comprehensive overview of Verubecestat TFA, focusing on its inhibitory activity, experimental protocols for its evaluation, and the relevant biological pathways.

The central hypothesis behind the development of BACE1 inhibitors is the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger for the neurodegenerative processes in AD. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). By inhibiting BACE1, Verubecestat aims to reduce the production of Aβ peptides, thereby slowing or preventing the progression of AD.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of Verubecestat.

Table 1: In Vitro Inhibitory Potency of Verubecestat

| Target | Species | Assay Type | Potency (Kᵢ) | Reference |

| BACE1 | Human | Purified Enzyme | 2.2 nM | [1] |

| BACE1 | Mouse | Purified Enzyme | 3.4 nM | [2] |

| BACE2 | Human | Purified Enzyme | 0.38 nM | [1] |

Table 2: Cellular Potency of Verubecestat in Reducing Aβ Levels

| Analyte | Cell Line | Potency (IC₅₀) | Reference |

| Aβ40 | HEK293 APPSwe/Lon | 2.1 nM | [1] |

| Aβ42 | HEK293 APPSwe/Lon | 0.7 nM | [1] |

| sAPPβ | HEK293 APPSwe/Lon | 4.4 nM | [1] |

Table 3: Selectivity of Verubecestat Against Other Aspartyl Proteases

| Protease | Selectivity vs. BACE1 | Reference |

| Cathepsin D | >45,000-fold | [3] |

| Cathepsin E | >45,000-fold | [3] |

| Pepsin | >45,000-fold | [3] |

| Renin | ~15,000-fold | [3] |

Table 4: Pharmacokinetic Properties of Verubecestat in Preclinical Species

| Species | Route | T₁/₂ (hours) | CL (mL/min/kg) | Vₛₛ (L/kg) | Reference |

| Sprague-Dawley Rat | IV (3 mg/kg) | 1.9 | 46 | 5.4 | [1] |

| Cynomolgus Monkey | IV (1 mg/kg) | 4.9 | 21 | 7.5 | [1] |

| Beagle Dog | IV (1 mg/kg) | 9.7 | 4.3 | 2.7 | [1] |

Experimental Protocols

BACE1 and BACE2 Inhibition Assay (FRET-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like Verubecestat against purified BACE1 and BACE2 enzymes using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Purified recombinant human BACE1 or BACE2 enzyme

-

BACE1/2 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Add a small volume (e.g., 5 µL) of the diluted Verubecestat or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add the BACE1 or BACE2 enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to each well.

-

Immediately begin monitoring the increase in fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair. The cleavage of the substrate by the enzyme separates the fluorophore and quencher, leading to an increase in fluorescence.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each Verubecestat concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter logistic equation. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.

Cellular Aβ40 and Aβ42 Reduction Assay

This protocol outlines a method to assess the ability of Verubecestat to inhibit BACE1 activity in a cellular context by measuring the reduction of secreted Aβ40 and Aβ42.

Materials:

-

HEK293 cells stably overexpressing a human APP substrate (e.g., with the Swedish and London mutations, APPSwe/Lon)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Meso Scale Discovery (MSD) Aβ peptide assay kits (or equivalent ELISA kits)

-

MSD instrument (or other suitable plate reader)

Procedure:

-

Seed the HEK293-APPSwe/Lon cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

-

The following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Verubecestat or vehicle (DMSO in medium).

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

After incubation, collect the conditioned medium from each well.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using an MSD Aβ peptide assay kit according to the manufacturer's instructions. This is a sandwich immunoassay that uses specific capture and detection antibodies for Aβ40 and Aβ42.

-

Calculate the percent reduction of Aβ40 and Aβ42 for each Verubecestat concentration relative to the vehicle-treated cells.

-

Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Amyloidogenic and Physiological BACE1/BACE2 Pathways

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and highlights other physiological substrates of both BACE1 and BACE2 that could be affected by Verubecestat treatment.

Caption: BACE1/2 pathways affected by Verubecestat.

Drug Discovery and Development Workflow for a BACE1 Inhibitor

This diagram outlines the typical workflow for the discovery and preclinical development of a BACE1 inhibitor like Verubecestat.

Caption: BACE1 inhibitor drug discovery workflow.

Conclusion

This compound is a well-characterized, potent dual inhibitor of BACE1 and BACE2. Its high affinity and ability to reduce Aβ levels in both in vitro and in vivo models made it a significant tool in Alzheimer's disease research. Although clinical trials with Verubecestat were discontinued due to a lack of efficacy in patients with mild-to-moderate and prodromal AD, the compound remains a valuable research tool for studying the roles of BACE1 and BACE2 in both health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of these important enzymes and the development of future therapeutic strategies for neurodegenerative disorders.

References

Investigating the role of Verubecestat TFA in amyloid beta reduction

An In-depth Technical Guide to the Role of Verubecestat in Amyloid-Beta Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A central theory in its pathogenesis is the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger in the disease cascade.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and γ-secretase.[3]

BACE1 is the rate-limiting enzyme in Aβ production, making it a key therapeutic target for reducing amyloid pathology.[4][5] Verubecestat (MK-8931) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of BACE1.[6] Developed by Merck, it was one of the first BACE1 inhibitors to advance to late-stage clinical trials.[7] This document provides a detailed technical overview of Verubecestat, its mechanism of action, its profound effects on Aβ levels, the experimental methods used for its evaluation, and its ultimate clinical outcomes.

Mechanism of Action: BACE1 Inhibition

Verubecestat functions as a potent and selective inhibitor of the aspartyl protease BACE1.[8][9] In the amyloidogenic pathway, BACE1 cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5]

Verubecestat binds to the active site of BACE1, with its amidine moiety forming hydrogen bonds with the catalytic dyad of the enzyme.[6] This potent inhibition blocks the initial cleavage of APP, thereby preventing the formation of both sAPPβ and all downstream Aβ peptides.[4][10] This shifts APP processing toward the non-amyloidogenic pathway, where it is cleaved by α-secretase, precluding Aβ formation.

Signaling Pathway Diagram

The following diagram illustrates the APP processing pathways and the inhibitory action of Verubecestat.

Caption: APP processing pathways and the inhibitory action of Verubecestat on BACE1.

Quantitative Data on Amyloid-Beta Reduction

Verubecestat demonstrated robust, dose-dependent, and sustained reductions of Aβ peptides and sAPPβ across preclinical species and in human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Aβ Reduction in Animal Models

| Species | Dose | Matrix | Analyte | % Reduction | Source |

|---|---|---|---|---|---|

| Rat | 3 mg/kg (oral) | CSF | Aβ40 | ~72% (peak) | [11] |

| Rat | 10 mg/kg (oral) | CSF | Aβ40 | ~81% (peak) | [11] |

| Cynomolgus Monkey | Single oral dose | CSF, Cortex | Aβ40 | Dramatic lowering | [5][8] |

| Tg2576-AβPPswe Mice | Chronic Treatment | Plasma | Aβ40/Aβ42 | >90% | [12] |

| Tg2576-AβPPswe Mice | Chronic Treatment | CSF | Aβ40/Aβ42 | 62% - 68% |[12] |

Table 2: Phase I Clinical Trial Aβ Reduction in Humans (Mild-to-Moderate AD Patients)

| Dose (once daily) | Duration | Matrix | Analyte | % Reduction (from baseline) | Source |

|---|---|---|---|---|---|

| 12 mg | 7 days | CSF | Aβ40 | 57% | [1][5] |

| 40 mg | 7 days | CSF | Aβ40 | 79% | [1][5] |

| 60 mg | 7 days | CSF | Aβ40 | 84% | [1][5][13] |

| 12 mg | 7 days | CSF | Aβ42 | 57% | [13] |

| 40 mg | 7 days | CSF | Aβ42 | 79% | [13] |

| 60 mg | 7 days | CSF | Aβ42 | 84% | [13] |

| 12-60 mg | 7 days | CSF | sAPPβ | Similar range to Aβ40/42 |[5] |

Table 3: Phase III (EPOCH Trial) Aβ Reduction in Mild-to-Moderate AD Patients

| Dose (once daily) | Duration | Matrix | Analyte | % Reduction | Source |

|---|---|---|---|---|---|

| 12 mg | 78 weeks | CSF | Aβ Peptides | 63% | [7] |

| 40 mg | 78 weeks | CSF | Aβ Peptides | 81% | [7] |

| 12 mg | Not Specified | CSF | Aβ40 | ~70% | [14][15] |

| 40 mg | Not Specified | CSF | Aβ40 | >80% |[14][15] |

Experimental Protocols

The evaluation of Verubecestat's pharmacodynamic effects relied on precise and validated bioanalytical methods.

Protocol: Quantification of Aβ in Cerebrospinal Fluid

The measurement of Aβ40 and Aβ42 in CSF is typically performed using immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or MSD (Meso Scale Discovery) electrochemiluminescence assays.[16] A standardized pre-analytical protocol is critical for reliable results.[17]

Methodology:

-

Sample Collection: CSF is collected via lumbar puncture. It is recommended to discard the first 2 mL to avoid contamination.[16][17]

-

Pre-analytical Handling:

-

Tube Selection: CSF should be collected directly into low-bind polypropylene tubes to prevent Aβ peptides from adhering to the tube walls, which can artificially lower measured concentrations.[17]

-

Processing: For non-blood-contaminated samples, centrifugation is not required. If blood contamination is visible, centrifugation and storage at 4°C are recommended to mitigate effects.[16]

-

Storage: Samples can be stored at 2-8°C for up to 15 days or at -80°C for long-term storage.[16][17] Freeze-thaw cycles should be avoided.[8]

-

-

Immunoassay Procedure (General Steps):

-

A 96-well plate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

-

The plate is blocked to prevent non-specific binding.

-

CSF samples, calibrators, and quality controls are added to the wells and incubated.

-

After washing, a labeled detection antibody (e.g., with a reporter enzyme or electrochemiluminescent tag) specific for the N-terminus of Aβ is added.

-

Following another wash step, a substrate is added. The resulting signal (colorimetric, fluorescent, or luminescent) is proportional to the amount of Aβ in the sample.

-

-

Data Analysis: A standard curve is generated using the calibrators, and the concentration of Aβ in the unknown samples is interpolated from this curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the quantification of Aβ in CSF samples.

Protocol: BACE1 Activity Assay

To confirm the inhibitory activity of compounds like Verubecestat, a direct enzymatic assay is used. A common method is a fluorogenic assay using a peptide substrate.[18][19]

Methodology:

-

Reagents & Components:

-

Enzyme: Purified, recombinant human BACE1 enzyme.[18]

-

Substrate: A synthetic peptide containing the BACE1 cleavage site, flanked by a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorophore's signal.[18]

-

Assay Buffer: A buffer optimized for BACE1 enzymatic activity.

-

Inhibitor: The test compound (e.g., Verubecestat) at various concentrations.

-

Plate: A black 96-well plate to minimize background fluorescence.[18]

-

-

Assay Procedure:

-

The reaction is set up in the wells of the 96-well plate. A typical setup includes wells for background (no enzyme), positive control (enzyme, no inhibitor), and test conditions (enzyme + inhibitor).[19]

-

The BACE1 enzyme is pre-incubated with the inhibitor (or vehicle control) in the assay buffer.

-

The reaction is initiated by adding the fluorogenic peptide substrate to all wells.

-

-

Measurement & Analysis:

-

The plate is incubated, and the fluorescence intensity is measured over time using a plate reader.

-

As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[18]

-

The rate of this increase is proportional to BACE1 activity.

-

The inhibitory effect of Verubecestat is determined by comparing the reaction rates in the presence of the inhibitor to the positive control. Data can be used to calculate an IC50 value.

-

Clinical Outcomes and Discontinuation

Verubecestat was evaluated in two large Phase III clinical trials:

Despite the clear and potent reduction of Aβ in the central nervous system, Merck announced the discontinuation of both trials. The EPOCH trial was stopped in February 2017 after an external data monitoring committee concluded there was "virtually no chance of finding a positive clinical effect".[14][20] Similarly, the APECS study was halted in February 2018 for the same reason, with the committee concluding that the potential benefits did not outweigh the risks.[21][22][23]

While Verubecestat successfully engaged its target, it failed to slow cognitive or functional decline in patients.[7][14] Furthermore, some adverse events, including rash, falls, and hair color changes, were reported more frequently in the treatment groups.[7][24]

Conclusion

Verubecestat stands as a powerful demonstration of successful target engagement for a CNS drug. It is a potent BACE1 inhibitor that profoundly and consistently reduces the production of amyloid-beta peptides in both preclinical models and human subjects.[4][10] However, this robust biochemical effect did not translate into clinical benefit for patients with prodromal or mild-to-moderate Alzheimer's disease.[2] The failure of Verubecestat, and other BACE1 inhibitors, has prompted a critical re-evaluation of the amyloid hypothesis, particularly concerning the timing of intervention and the possibility that simply lowering Aβ production in later stages of the disease is insufficient to alter its course. The findings underscore the complexity of AD and highlight the ongoing challenges in developing disease-modifying therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fmda.org [fmda.org]

- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmatimes.com [pharmatimes.com]

- 14. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]

- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 16. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merck.com [merck.com]

- 21. merck.com [merck.com]

- 22. “An Unrelenting Disaster Zone”: Merck’s Alzheimer’s Drug Fails in Phase III - BioSpace [biospace.com]

- 23. Merck overturns APECS Study assessing Verubecestat (MK-8931) [pharmajournalist.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Safety and Tolerability Profile of Verubecestat (MK-8931) in Humans

Introduction

Verubecestat (MK-8931) is an orally administered, potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which ultimately leads to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ peptides in the brain is considered a central event in the pathophysiology of Alzheimer's disease (AD).[5] As a BACE1 inhibitor, Verubecestat was developed with the therapeutic goal of reducing Aβ production, thereby slowing the progression of AD.[6] Despite showing robust Aβ reduction in early trials, its development was halted in later stages due to a lack of efficacy and the emergence of certain adverse events.[7][8] This guide provides a detailed technical overview of the initial safety and tolerability data for Verubecestat from its human clinical trials.

Mechanism of Action: BACE1 Inhibition

Verubecestat functions by selectively inhibiting BACE1, the rate-limiting enzyme in the production of Aβ peptides.[4] By blocking BACE1, Verubecestat prevents the cleavage of APP into the sAPPβ and C99 fragments, thus reducing the substrate available for subsequent cleavage by γ-secretase and ultimately lowering the levels of Aβ40 and Aβ42 in the brain and cerebrospinal fluid (CSF).[2][9]

Phase 1 Clinical Studies

The initial evaluation of Verubecestat in humans focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and individuals with mild-to-moderate AD. These studies were crucial for establishing the preliminary safety profile and for dose selection in later-phase trials.

Experimental Protocols: Phase 1

Study Designs: The Phase 1 program included randomized, placebo-controlled, single- and multiple-ascending dose studies.[1][10]

-

Participants: Studies enrolled healthy young adults (ages 19-45), healthy elderly subjects, and patients with mild-to-moderate AD.[1][10][11] A study in healthy Japanese adults was also conducted to assess potential ethnic differences.[12]

-

Dosing Regimens:

-

Single-Dose Studies: Healthy subjects received single oral doses of Verubecestat ranging from 2.5 mg to 550 mg or placebo.[11] In a study with healthy elderly subjects, a single 100 mg dose was administered.[1]

-

Multiple-Dose Studies: Healthy subjects received once-daily doses from 10 mg to 250 mg for 14 days.[11] Patients with AD received once-daily doses of 12 mg, 40 mg, and 60 mg for seven days.[10] Healthy elderly subjects received 30, 80, and 120 mg once daily for 28 days.[1]

-

-

Safety and Tolerability Assessments: Safety endpoints included the monitoring and recording of all adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[1][10] In studies involving patients, cerebrospinal fluid (CSF) was collected via lumbar catheter to measure Aβ levels as a pharmacodynamic marker.[10]

Summary of Initial Safety and Tolerability Data (Phase 1)

Across Phase 1 studies, Verubecestat was generally well-tolerated in both healthy volunteers and patients with AD.[10][11]

| Study Population | Dosing Regimen | Key Findings | Adverse Events | Reference |

| Healthy Volunteers & AD Patients | Single and multiple doses (up to 60 mg for 7 days in AD patients) | Generally well-tolerated; No dose-dependent increase in AEs observed. No study discontinuations due to AEs. | Headache, nasal congestion, dizziness. | [10] |

| Healthy Elderly Subjects | Single dose (100 mg) and multiple doses (30, 80, 120 mg for 28 days) | Generally well-tolerated. Three subjects reported AEs considered related to verubecestat after a single dose. | Not specified in detail, but considered generally well-tolerated. | [1][11] |

| Healthy Japanese Adults | Single doses (20, 100, 450 mg) and multiple doses (80, 150 mg for 14 days) | Well-tolerated. | Not specified in detail, but considered well-tolerated. | [12] |

No statistically significant changes related to the administration of Verubecestat were noted in vital signs or laboratory assessments, including liver function tests.[10]

Phase 2/3 Clinical Studies (EPOCH & APECS)

While this guide focuses on the initial safety profile, the more extensive data from the large-scale, long-term Phase 2/3 trials (EPOCH for mild-to-moderate AD and APECS for prodromal AD) are critical for a comprehensive understanding of Verubecestat's safety. These trials were ultimately terminated for futility, but their safety data revealed important signals not apparent in the shorter Phase 1 studies.[7][8][13]

Experimental Protocols: Phase 2/3

Study Designs: Both EPOCH (NCT01739348) and APECS (NCT01953601) were randomized, double-blind, placebo-controlled trials.[7][14]

-

Participants:

-

Dosing Regimens: Participants were randomized to receive once-daily oral doses of Verubecestat 12 mg, Verubecestat 40 mg, or placebo for up to 104 weeks (APECS) or 78 weeks (EPOCH).[7][14]

-

Safety and Tolerability Assessments: Comprehensive safety monitoring was conducted throughout the trials. This included recording all adverse events, with prespecified "events of clinical interest" (ECI) subject to additional reporting.[7] These ECIs were based on signals from preclinical studies or other amyloid-lowering treatments and included rash, hypopigmentation, suicidal ideation, and amyloid-related imaging abnormalities (ARIA).[7] Suicidality was formally assessed at every clinic visit using the Columbia Suicide Severity Rating Scale (C-SSRS).[7]

Summary of Safety and Tolerability Data (Phase 3 - EPOCH Trial)

In the 78-week EPOCH trial, Verubecestat was associated with a higher incidence of adverse events compared to placebo.[7]

| Adverse Event Category | Placebo (n=653) | Verubecestat 12 mg (n=652) | Verubecestat 40 mg (n=652) | Reference |

| Any Adverse Event (%) | 82% | 89% | 92% | [7] |

| Discontinuation due to AE (%) | 6% | 8% | 9% | [7] |

| Falls and Injuries (%) | Not specified | Increased vs. Placebo | Increased vs. Placebo | [7] |

| Rash (%) | Not specified | Increased vs. Placebo | Increased vs. Placebo | [7] |

| Sleep Disturbance (%) | 5% | 10% | 8% | [7] |

| Suicidal Ideation (%) | 3% | 6% | 6% | [7] |

| Weight Loss (%) | 3% | 6% | 6% | [7] |

| Hair Color Change (%) | 0% | 2% | 3% | [7] |

Note: Specific percentages for falls/injuries and rash were described as increased versus placebo but not explicitly quantified in the provided search result abstract.

Adverse events that were notably increased with Verubecestat treatment included falls, injuries, suicidal ideation, weight loss, sleep disturbance, rash, and changes in hair color.[7] Most of these events were mild to moderate in severity.[7] The treatment differences in falls and injuries appeared to increase over the duration of the trial, whereas the difference in suicidal ideation emerged within the first 3 months and did not appear to increase after 6 months.[7] The APECS trial in prodromal AD showed a broadly similar safety and tolerability profile.[15]

Conclusion

The initial safety and tolerability profile of Verubecestat from Phase 1 studies in humans was favorable, with the drug being generally well-tolerated at single and multiple doses for up to 28 days.[1][10] Common adverse events were mild and included headache and dizziness.[10] However, longer-term and larger-scale Phase 3 trials revealed a less favorable safety profile.[15] Chronic administration of Verubecestat was associated with an increased risk of several adverse events, most notably falls, injuries, and suicidal ideation, when compared to placebo.[7] While the mechanisms for these adverse events are not fully understood, they may be related to the on-target inhibition of BACE1 or off-target effects.[7][15] The combination of a lack of clinical efficacy and a safety profile that was less favorable than anticipated ultimately led to the discontinuation of Verubecestat's clinical development program.[5][8] The data from these trials provide crucial insights for the future development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.

References

- 1. Safety, Tolerability, and Pharmacokinetics of the β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Inhibitor Verubecestat (MK-8931) in Healthy Elderly Male and Female Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verubecestat - Wikipedia [en.wikipedia.org]

- 9. behavioralhealth2000.com [behavioralhealth2000.com]

- 10. merck.com [merck.com]

- 11. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayo.edu [mayo.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Verubecestat TFA in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3][4] The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease.[2][3][4] As a BACE1 inhibitor, Verubecestat has been investigated for its potential to reduce Aβ levels and is a valuable tool for in vitro studies of Alzheimer's disease pathology.[2][4][5]

These application notes provide detailed protocols for the use of Verubecestat trifluoroacetate (TFA) in cell-based assays to assess its inhibitory activity on Aβ production.

Data Presentation

In Vitro Activity of Verubecestat

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 2.2 nM | Cell-free BACE1 | [5][6][7] |

| Mouse | 3.4 nM | Cell-free BACE1 | [5][6][7] | |

| Human | 0.38 nM | Cell-free BACE2 | [5][6][7][8] | |

| IC50 | Human | 13 nM | Cellular Aβ40 reduction | [1][9][10] |

| Human | 2.1 nM | HEK293 APPSwe/Lon Aβ40 reduction | [5][7][8][11] | |

| Human | 0.7 nM | HEK293 APPSwe/Lon Aβ42 reduction | [5][7][11] | |

| Human | 4.4 nM | HEK293 APPSwe/Lon sAPPβ reduction | [5][7][11] |

Signaling Pathway

Verubecestat Mechanism of Action

Verubecestat inhibits BACE1, which is the rate-limiting enzyme in the cleavage of the amyloid precursor protein (APP). This inhibition prevents the formation of the C99 fragment, a necessary precursor for the subsequent γ-secretase cleavage that produces Aβ peptides.

Caption: Verubecestat inhibits BACE1, blocking APP cleavage and Aβ production.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Aβ Production in HEK293 APPSwe/Lon Cells

This protocol describes a cell-based assay to determine the IC50 of Verubecestat by measuring the reduction of Aβ40 and Aβ42 in a human embryonic kidney (HEK293) cell line stably overexpressing a mutated form of human APP (APPSwe/Lon).[8][11]

Materials:

-

Verubecestat TFA

-

HEK293 APPSwe/Lon cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Aβ40 and Aβ42 ELISA kits or Mesoscale Discovery (MSD) assays[12]

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture HEK293 APPSwe/Lon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

Preparation of Verubecestat Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.[1][8]

-

Store the stock solution at -20°C.[1]

-

Note: The trifluoroacetate (TFA) salt form is a common counterion from purification. While Verubecestat data is typically reported from this form, be aware that TFA can potentially interfere with biological assays. For sensitive applications, consider counterion exchange.

-

-

Cell Seeding:

-

Trypsinize and count the HEK293 APPSwe/Lon cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of Verubecestat from the 10 mM stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the Verubecestat dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Verubecestat concentration.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any cell debris.

-

Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA or MSD kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Aβ production for each Verubecestat concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Verubecestat concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow

Caption: Workflow for determining Verubecestat IC50 in a cell-based assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. behavioralhealth2000.com [behavioralhealth2000.com]

- 8. Verubecestat | Other Proteases | Tocris Bioscience [tocris.com]

- 9. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Verubecestat TFA Administration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, pharmacokinetics, pharmacodynamics, and safety of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in rat and nonhuman primate models. The information is intended to guide the design and execution of preclinical studies for novel BACE1 inhibitors.

Mechanism of Action

Verubecestat is a selective inhibitor of BACE1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1][2][3] By inhibiting BACE1, Verubecestat reduces the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are believed to be central to the pathophysiology of Alzheimer's disease.[4][5] This leads to a decrease in the formation of amyloid plaques in the brain.[2]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. Verubecestat's therapeutic action is centered on the inhibition of the amyloidogenic pathway.

Amyloidogenic vs. Non-Amyloidogenic Pathways

Caption: Amyloid Precursor Protein (APP) processing pathways.

Quantitative Data Summary

Verubecestat Pharmacokinetics in Rats and Cynomolgus Monkeys

| Parameter | Sprague-Dawley Rat | Cynomolgus Monkey |

| Dose (IV) | 3 mg/kg | 1 mg/kg |

| Half-life (T1/2) | 1.9 hours | 4.9 hours |

| Clearance (CL) | 46 mL/min/kg | 21 mL/min/kg |

| Volume of Distribution (Vss) | 5.4 L/kg | 7.5 L/kg |

| Data sourced from MedchemExpress.[6] |

Verubecestat Pharmacodynamics in Rats: Dose-Dependent Reduction of Aβ40

| Compartment | ED50 (mg/kg, oral) | EC50 (unbound plasma, nM) | Maximal Reduction |

| Plasma | 0.03 | 1.1 | >90% |

| CSF | 5 | 48 | >90% |

| Cortex | 8 | 81 | >90% |

| Data represents effects 3 hours post-administration.[7][8] |

Verubecestat Pharmacodynamics in Cynomolgus Monkeys

Following a single oral dose, Verubecestat has been shown to dramatically lower both cerebrospinal fluid (CSF) and cortex levels of Aβ40.[1] Chronic administration in monkeys also resulted in significant reductions of Aβ40, Aβ42, and soluble APPβ (sAPPβ) in the CSF.[4][5]

Experimental Protocols

General Experimental Workflow

Caption: General workflow for preclinical evaluation of Verubecestat.

Verubecestat Formulation and Administration

-

Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). For intravenous administration, the compound should be dissolved in a vehicle appropriate for injection (e.g., saline with a co-solvent if necessary).

-

Administration (Rats):

-

Administration (Nonhuman Primates):

-

Oral (PO): Administer via oral gavage or in a palatable treat.

-

Intravenous (IV): Administer via a cephalic or saphenous vein. A dose of 1 mg/kg has been reported.[6]

-

Sample Collection

-

Blood: Collect blood samples at predetermined time points post-dose via appropriate methods for the species (e.g., tail vein or saphenous vein in rats, femoral or cephalic vein in monkeys). Plasma is separated by centrifugation and stored at -80°C.

-

Cerebrospinal Fluid (CSF):

-

Rats: Collect CSF from the cisterna magna under anesthesia.

-

Monkeys: Collect CSF from the cisterna magna or via lumbar puncture under sedation.

-

-

Brain Tissue: At the end of the study, euthanize animals and perfuse with saline. The brain is then excised, and specific regions (e.g., cortex, hippocampus) are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

Pharmacokinetic Analysis

-

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a validated method for quantifying Verubecestat in plasma.[9]

-

Protocol Outline:

-

Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Verubecestat from plasma samples.[9] An internal standard (e.g., diazepam) should be added prior to precipitation.[9]

-

Chromatography: Employ a suitable C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[9]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for Verubecestat and the internal standard for quantification.[9]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of Verubecestat in the unknown samples.

-

Pharmacodynamic Analysis

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying Aβ40, Aβ42, and sAPPβ levels in plasma, CSF, and brain homogenates.

-

Protocol Outline (for Brain Tissue):

-

Homogenization: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.

-

ELISA: Use commercially available ELISA kits specific for Aβ40, Aβ42, or sAPPβ. Follow the manufacturer's instructions for incubation times, washing steps, and detection.

-

Data Analysis: Generate a standard curve and calculate the concentration of the analyte in the samples. Normalize the results to the total protein concentration of the homogenate.

-

Safety and Toxicology

Chronic administration of Verubecestat has been found to be generally well-tolerated in both rats and nonhuman primates.[4][5] Studies with exposures significantly higher than those tested in clinical trials did not show many of the adverse effects previously associated with BACE inhibition, such as neurodegeneration or hepatotoxicity.[4][5] One observed side effect in some animal models (mice and rabbits) was fur hypopigmentation, which was not observed in monkeys.[4][5]

Conclusion

The data and protocols presented provide a framework for the preclinical evaluation of Verubecestat and other BACE1 inhibitors. These studies in rats and nonhuman primates are crucial for establishing the pharmacokinetic and pharmacodynamic profiles, as well as the safety margin, of new chemical entities targeting the amyloidogenic pathway in Alzheimer's disease. The translatability of these findings to human clinical trials is a key consideration in the drug development process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]

- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. behavioralhealth2000.com [behavioralhealth2000.com]

- 9. Quantification and pharmacokinetic property of verubecestat an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Impact of Verubecestat TFA on Aβ40 and Aβ42 Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effects of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, on the levels of amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42). Verubecestat TFA is the trifluoroacetic acid salt of the active compound. The provided protocols are intended to guide researchers in designing and executing experiments to quantify the pharmacodynamic effects of this BACE1 inhibitor in various biological matrices.

Introduction to Verubecestat and its Mechanism of Action

Verubecestat is an orally active small molecule that inhibits BACE1, a key enzyme in the amyloidogenic pathway.[1][2][3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides.[4][5] By inhibiting BACE1, Verubecestat effectively reduces the generation of Aβ peptides, including the neurotoxic Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[2][6] Verubecestat also inhibits BACE2, though its primary therapeutic target for Alzheimer's disease is BACE1.[1][7]

The effect of Verubecestat on Aβ levels has been demonstrated in preclinical animal models and human clinical trials, showing significant reductions in Aβ40 and Aβ42 in cerebrospinal fluid (CSF), plasma, and brain tissue.[8][9][10]

Expected Effects of Verubecestat on Aβ40 and Aβ42 Levels

Verubecestat administration leads to a dose-dependent reduction in both Aβ40 and Aβ42 levels. Clinical trial data has demonstrated substantial reductions in the CSF of healthy individuals and Alzheimer's disease patients.

| Dosage (Oral, Once Daily) | Sample Matrix | Aβ40 Reduction (from baseline) | Aβ42 Reduction (from baseline) | Citation |

| 12 mg | CSF | ~57-60% | ~60% | [1][3] |

| 40 mg | CSF | ~79-80% | ~75% | [1][3] |

| 60 mg | CSF | ~84% | Not specified | [3] |

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for Measuring Verubecestat's Effect

Caption: General experimental workflow.

Protocols for Measuring Aβ40 and Aβ42 Levels

The following are generalized protocols for the quantification of Aβ40 and Aβ42 in cerebrospinal fluid (CSF) and plasma. These should be adapted based on the specific immunoassay kit or mass spectrometry platform being used.

Protocol 1: Quantification of Aβ40 and Aβ42 in Human CSF by ELISA

This protocol is based on commercially available sandwich ELISA kits.

Materials:

-

Commercially available human Aβ40 and Aβ42 ELISA kits (e.g., INNOTEST™, EUROIMMUN, Meso Scale Discovery)[11][12][13]

-

Cerebrospinal fluid (CSF) samples

-

Polypropylene collection and storage tubes

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

-

Precision pipettes and tips

-

Reagent-grade water

-

Vortex mixer

-

Standard laboratory equipment

Procedure:

-

Sample Collection and Handling:

-

Collect CSF via lumbar puncture into polypropylene tubes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Aliquot the supernatant into fresh polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Store samples at -80°C until analysis.

-

-

Assay Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare wash buffers, standards, and controls according to the ELISA kit manufacturer's instructions.

-

Create a standard curve using the provided Aβ peptide standards. A typical range for Aβ40 is broader than for Aβ42.

-

-

ELISA Procedure:

-

Add standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as specified in the kit protocol (typically 1-2 hours at room temperature or overnight at 4°C).

-

Wash the plate multiple times with the provided wash buffer to remove unbound material.

-

Add the detection antibody and incubate as directed.

-

Wash the plate again to remove excess detection antibody.

-

Add the substrate solution and incubate for the recommended time to allow for color development.

-

Stop the reaction using the stop solution provided.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the unknown samples by interpolating their absorbance values from the standard curve.

-

Results are typically expressed in pg/mL. The ratio of Aβ42/Aβ40 is also a critical diagnostic marker.[14][15]

-

Protocol 2: Quantification of Aβ40 and Aβ42 in Human Plasma by Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol provides a more sensitive and specific quantification method.

Materials:

-

Anti-Aβ monoclonal antibody (e.g., 6E10)

-

Magnetic beads (e.g., Dynabeads)

-

Stable isotope-labeled Aβ peptides (for internal standards)

-

Plasma samples collected in EDTA tubes

-

Binding and wash buffers

-

Elution buffer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Standard laboratory equipment for immunoprecipitation

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1500 x g for 15 minutes at 4°C within one hour of collection to separate plasma.

-

Aliquot the plasma into polypropylene tubes and store at -80°C.[16]

-

-

Immunoaffinity Enrichment:

-

Couple the anti-Aβ antibody to magnetic beads according to the manufacturer's protocol.

-

Thaw plasma samples on ice.

-

Add a known amount of stable isotope-labeled Aβ peptides (internal standards) to each plasma sample.

-

Add the antibody-coated magnetic beads to the plasma samples and incubate with gentle rotation to allow for Aβ peptide binding.[17]

-

-

Washing and Elution:

-

Use a magnetic rack to separate the beads from the plasma.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound Aβ peptides from the beads using an appropriate elution buffer (e.g., low pH or organic solvent).

-

-

LC-MS/MS Analysis:

-

Analyze the eluted samples using a high-resolution LC-MS/MS system.

-

Separate the Aβ peptides by liquid chromatography.

-

Detect and quantify the Aβ peptides and their stable isotope-labeled internal standards by mass spectrometry.

-

-

Data Analysis:

-

Calculate the concentration of endogenous Aβ40 and Aβ42 by comparing the peak areas of the endogenous peptides to the peak areas of the known concentration of the internal standards.

-

The use of the Aβ42/Aβ40 ratio is also recommended for plasma analysis.[17]

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups, doses, and time points.

Example Table for Preclinical Study:

| Treatment Group | Dose (mg/kg) | Sample Matrix | Aβ40 (pg/mL ± SD) | % Reduction from Vehicle | Aβ42 (pg/mL ± SD) | % Reduction from Vehicle |

| Vehicle Control | 0 | CSF | 5000 ± 500 | - | 500 ± 50 | - |

| This compound | 10 | CSF | 2000 ± 250 | 60% | 200 ± 30 | 60% |

| This compound | 30 | CSF | 1000 ± 150 | 80% | 100 ± 20 | 80% |

Example Table for Clinical Study:

| Treatment Arm | Baseline Aβ40 (pg/mL ± SD) | Week 12 Aβ40 (pg/mL ± SD) | % Change from Baseline | Baseline Aβ42 (pg/mL ± SD) | Week 12 Aβ42 (pg/mL ± SD) | % Change from Baseline |

| Placebo | 8000 ± 1000 | 7900 ± 950 | -1.25% | 800 ± 100 | 795 ± 98 | -0.63% |

| Verubecestat (12 mg) | 8100 ± 1050 | 3402 ± 450 | -58% | 805 ± 102 | 322 ± 45 | -60% |

| Verubecestat (40 mg) | 7950 ± 980 | 1669.5 ± 220 | -79% | 798 ± 99 | 199.5 ± 28 | -75% |

Conclusion

The protocols and information provided herein offer a framework for researchers to accurately measure the pharmacodynamic effects of this compound on Aβ40 and Aβ42 levels. The choice of analytical method will depend on the required sensitivity, specificity, and available resources. Consistent sample handling and adherence to validated protocols are crucial for obtaining reliable and reproducible data.

References

- 1. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced anti- Alzheimer disease drug close to finish clinical trials [globe-medical.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. BACE1 inhibition reduces endogenous Abeta and alters APP processing in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 6. New drug helps clear amyloid plaques in Alzheimer's disease patients | EurekAlert! [eurekalert.org]

- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Cerebrospinal Fluid Levels of β-Amyloid 40 and β-Amyloid 42 are Proportionately Decreased in Amyloid Positron-Emission Tomography Negative Idiopathic Normal-Pressure Hydrocephalus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. CSF Aβ42 and Aβ42/Aβ40 Ratio in Alzheimer’s Disease and Frontotemporal Dementias [mdpi.com]

- 14. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomarkers in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Application Note: In Vitro BACE1 Inhibition Assay Using Verubecestat TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. The cleavage of amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting step in the production of Aβ.[1][2][3][4][5] This central role makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD.[1][6][7][8][9] Verubecestat (MK-8931), a potent and orally active BACE1 inhibitor, has been extensively studied for its ability to reduce Aβ levels.[6][8][9][10][11][12][13] This application note provides a detailed protocol for an in vitro BACE1 inhibition assay using Verubecestat TFA (the trifluoroacetic acid salt of Verubecestat), a common formulation for research purposes.

This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for determining the inhibitory activity of this compound on BACE1. The protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a widely used method for measuring BACE1 activity.[14][15][16]

BACE1 Signaling Pathway and Inhibition by Verubecestat

The following diagram illustrates the amyloidogenic pathway of APP processing and the mechanism of BACE1 inhibition by Verubecestat.

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Workflow

The diagram below outlines the major steps of the in vitro BACE1 inhibition assay.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. behavioralhealth2000.com [behavioralhealth2000.com]

- 13. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Verubecestat TFA in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Verubecestat trifluoroacetate (TFA) solutions for both in vitro and in vivo experimental use. Verubecestat (also known as MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[1][2][3] The trifluoroacetate salt is a common formulation for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for Verubecestat and its TFA salt to facilitate experimental planning and solution preparation.

| Parameter | Verubecestat | Verubecestat TFA | Source(s) |

| Molecular Weight | 409.41 g/mol | 523.43 g/mol | [1][2] |

| CAS Number | 1286770-55-5 | 2095432-65-6 | [1][2] |

| Appearance | White to off-white powder | White to off-white powder | N/A |

| Solubility | |||

| DMSO | ~82 mg/mL (~200 mM) | ~100 mg/mL (~191 mM) | [1][2] |

| Ethanol | ~11-15 mg/mL | ~25 mg/mL | [1] |

| Water | Insoluble | Insoluble | [1] |

| In Vitro Potency | |||

| BACE1 Kᵢ | 1.75 - 2.2 nM | 1.75 nM | [1][4] |

| BACE2 Kᵢ | 0.37 nM | 0.37 nM | [1] |

| Aβ40 IC₅₀ (in cells) | 13 nM | 13 nM | [1][2] |

Note: The solubility in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2]

Signaling Pathway: Inhibition of Amyloid-β Production

Verubecestat inhibits BACE1, which is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, Verubecestat prevents the initial cleavage of APP that leads to the formation of the Aβ peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3]

Caption: Verubecestat inhibits BACE1, blocking the amyloidogenic pathway.

Experimental Protocols

Preparation of this compound for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Calibrated analytical balance

Protocol for Preparing a 10 mM Stock Solution:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of moisture.[5]

-

Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound (Molecular Weight: 523.43 g/mol ).

-

Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][5]

Protocol for Preparing Working Solutions for Cell Culture:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar range).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Caption: Workflow for preparing this compound solutions for in vitro use.

Preparation of this compound for In Vivo Studies

This protocol provides an example formulation for oral administration in animal models. The working solution should be prepared fresh on the day of use.[6]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes and pipette tips

Protocol for a Formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

-

Prepare a Concentrated Stock in DMSO: Prepare a clear, concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.

-

Add Co-solvents Sequentially: In a sterile tube, add the required volumes of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the calculated volume of the this compound/DMSO stock solution. b. Add 40% of the final volume as PEG300 and mix until the solution is clear. c. Add 5% of the final volume as Tween-80 and mix until the solution is clear. d. Add 45% of the final volume as saline and mix thoroughly.

-

Example for 1 mL of Working Solution:

-

To prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound/DMSO stock to 400 µL of PEG300 and mix.

-

To this mixture, add 50 µL of Tween-80 and mix.

-

Finally, add 450 µL of saline to reach a total volume of 1 mL.

-

-

Administration: The final solution should be a clear and homogeneous. Use the freshly prepared solution for animal dosing immediately.[6]

Note on In Vivo Formulations: Other formulations may be suitable depending on the animal model and route of administration. For example, a formulation of 10% DMSO in 90% corn oil has also been reported.[2] It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing larger quantities for dosing. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[6]

Stability and Storage

-

Solid Powder: this compound powder is stable for up to 3 years when stored at -20°C.[1]

-

Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are stable for up to 1 month at -20°C and up to 1 year at -80°C.[1][5] Avoid repeated freeze-thaw cycles.[1]

-

Working Solutions: Aqueous-based working solutions for in vitro and in vivo studies are not recommended for long-term storage and should be prepared fresh on the day of the experiment.[5][6]

References

Application Notes and Protocols for Long-Term Administration of Verubecestat TFA in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Verubecestat (MK-8931), a potent BACE1 inhibitor, in various animal models. The included protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar long-term efficacy and safety studies.

Introduction

Verubecestat is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] The long-term administration of Verubecestat in animal models has been crucial for understanding its pharmacodynamic effects on Aβ levels, as well as its safety profile. Chronic dosing studies have been conducted in rats, cynomolgus monkeys, and transgenic mouse models of Alzheimer's disease to evaluate target engagement, efficacy in reducing Aβ deposition, and potential on- and off-target side effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from long-term administration studies of Verubecestat in different animal models.

Table 1: Long-Term Administration of Verubecestat in Rats

| Parameter | Study Details |

| Animal Model | Sprague Dawley Rat[3] |

| Dosage | 10, 30, or 100 mg/kg[4] |

| Administration Route | Oral gavage[4] |

| Duration | 3 months[4] |

| Key Findings | Maintained a marked reduction in cortical Aβ40.[4] |

| Adverse Effects | No evidence of hepatotoxicity, neurodegeneration, or altered glucose homeostasis. Fur hypopigmentation was observed.[1] |

Table 2: Long-Term Administration of Verubecestat in Cynomolgus Monkeys

| Parameter | Study Details |

| Animal Model | Cynomolgus Monkey (Macaca fascicularis)[3] |

| Dosage | 10, 30, or 100 mg/kg, once daily[4] |

| Administration Route | Oral[4] |

| Duration | 9 months[4] |

| Key Findings | >80% reduction of CSF Aβ40, Aβ42, and sAPPβ.[4] |

| Substantial reduction of cortical Aβ40 and sAPPβ.[4] | |

| Adverse Effects | Generally well-tolerated. No fur hypopigmentation observed.[1] |

Table 3: Long-Term Administration of Verubecestat in Tg2576-AβPPswe Mice

| Parameter | Study Details |

| Animal Model | 18-22-month-old Tg2576-AβPPswe mice[2] |

| Dosage | Target dose of 110 mg/kg/day[2] |

| Administration Route | In-diet[2] |

| Duration | 12 weeks[2] |

| Key Findings | Reduced plasma Aβ40 and Aβ42 by >90%.[2] |

| Reduced CSF Aβ40 by 62% and Aβ42 by 68%.[2] | |

| Significantly suppressed the accumulation of total brain Aβ40 and Aβ42.[2] | |

| Reduced Thioflavin S positive plaque load.[2] | |

| Adverse Effects | No exacerbation of microhemorrhage (ARIA-H).[2] |

Experimental Protocols

Protocol for Long-Term Oral Gavage of Verubecestat in Rats

Objective: To assess the long-term effects of daily oral administration of Verubecestat on brain Aβ levels and general toxicology in rats.

Materials:

-

Verubecestat TFA

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sprague Dawley rats

-

Gavage needles (appropriate size for rats)

-

Syringes

-

Animal balance

Procedure:

-

Formulation Preparation: Prepare a suspension of Verubecestat in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

-

Animal Handling and Dosing:

-

Acclimatize animals to handling and the gavage procedure for several days before the start of the study.

-

Weigh each rat daily or weekly to adjust the dosing volume accordingly.

-

Administer the Verubecestat suspension or vehicle control orally via gavage once daily.

-

Observe animals for any immediate adverse reactions after dosing.

-

-

Sample Collection (Terminal):

-

At the end of the 3-month treatment period, anesthetize the animals.

-

Collect cerebrospinal fluid (CSF) from the cisterna magna.

-

Perform cardiac perfusion with saline to remove blood from the brain.

-

Harvest the brain and dissect the cortex.

-

Snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Biomarker Analysis:

-

Homogenize cortical tissue for Aβ extraction.

-

Measure Aβ40 and Aβ42 levels in brain homogenates and CSF using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

-

Protocol for Long-Term In-Diet Administration of Verubecestat in Tg2576 Mice

Objective: To evaluate the efficacy of chronic in-diet Verubecestat in reducing amyloid pathology in a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound

-

Standard rodent chow

-

Custom diet formulation service

-

Tg2576-AβPPswe mice

-

Metabolic cages (for monitoring food intake)

Procedure:

-

Diet Preparation:

-

Contract a specialized vendor to incorporate Verubecestat into the rodent chow at the desired concentration to achieve the target dose (e.g., 110 mg/kg/day).

-

The vehicle control diet should be identical but without the active compound.

-

-

Study Initiation and Monitoring:

-

House mice individually to accurately monitor food consumption.

-

Provide the Verubecestat-containing diet or control diet ad libitum.

-

Monitor food intake and body weight regularly (e.g., weekly) to ensure the target dose is being achieved and to check for any adverse effects on appetite or general health. Adjust diet concentration if necessary.

-

-

Sample Collection (Terminal):

-

At the end of the 12-week period, collect terminal blood samples via cardiac puncture for plasma Aβ analysis.

-

Collect CSF from the cisterna magna.

-

Perfuse the animals and harvest the brains. One hemisphere can be fixed for histology (e.g., Thioflavin S staining for plaques), and the other can be snap-frozen for biochemical analysis.

-

-

Biomarker and Histological Analysis:

-

Measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using ELISAs or MSD immunoassays.

-

Perform Thioflavin S staining on fixed brain sections to quantify amyloid plaque load.

-

Visualizations

Signaling Pathway Diagram

Caption: BACE1 Inhibition by Verubecestat in the Amyloidogenic Pathway.

Experimental Workflow Diagram

Caption: General Workflow for Long-Term Verubecestat Administration Studies.

Logical Relationship Diagram

Caption: Logical Relationship of Verubecestat Administration and Effects.

References

- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

Troubleshooting & Optimization

Identifying and mitigating off-target effects of Verubecestat TFA

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Verubecestat TFA (MK-8931). The information provided here is intended to help identify and mitigate potential off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Verubecestat?

Verubecestat is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, Verubecestat reduces the levels of Aβ in the brain.

Q2: Are there any known significant off-target effects of Verubecestat?

Yes, the most well-characterized off-target effect of Verubecestat is the inhibition of Cathepsin D. Cathepsin D is a lysosomal aspartyl protease involved in protein degradation and cellular homeostasis. While Verubecestat is significantly more potent against BACE1, its interaction with Cathepsin D can lead to downstream cellular effects that may need to be considered in experimental designs.

Q3: What are the potential consequences of off-target Cathepsin D inhibition?

Inhibition of Cathepsin D can disrupt lysosomal function and protein turnover. In experimental systems, this could manifest as altered cellular metabolism, accumulation of undigested substrates, or changes in cell viability and morphology. It is crucial to differentiate these effects from the consequences of BACE1 inhibition.

Q4: How can I determine if the observed effects in my experiment are due to off-target activity?

To determine if your results are due to off-target effects, it is recommended to use a combination of control experiments. These can include:

-

Using a structurally unrelated BACE1 inhibitor: Comparing the effects of Verubecestat to another BACE1 inhibitor with a different chemical scaffold can help distinguish between on-target and off-target effects.

-

Employing a BACE1 knockout/knockdown system: In a cellular or animal model where BACE1 is absent or significantly reduced, any remaining effects of Verubecestat can be attributed to off-target interactions.

-

Varying the concentration of Verubecestat: On-target and off-target effects often have different dose-response relationships. A thorough dose-response study can help to differentiate between these.

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype Observed

If you observe an unexpected cellular phenotype, such as decreased viability or altered morphology, that does not align with the known consequences of BACE1 inhibition, consider the following troubleshooting steps:

-

Confirm On-Target Engagement: First, verify that Verubecestat is engaging with its intended target, BACE1, in your experimental system. This can be done using a cellular thermal shift assay (CETSA) or by measuring a downstream biomarker of BACE1 activity, such as sAPPβ levels.

-

Assess Off-Target Activity: Investigate potential off-target effects, starting with Cathepsin D. Measure the activity of Cathepsin D in the presence of Verubecestat in your system.

-

Perform a Kinome Scan: If the phenotype is not explained by Cathepsin D inhibition, a broader off-target screening approach, such as a kinome scan, can identify other potential protein interactions.

Issue 2: Inconsistent Results Across Experiments

Inconsistent results can arise from various factors. To troubleshoot this: